4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-

Antiparasitic Trypanosoma brucei SAR

1-(Phenylmethyl)-2-thioxo-4-imidazolidinone (CAS 90915-07-4), also known as 1-benzyl-2-thioxoimidazolidin-4-one, is a heterocyclic compound belonging to the 2-thiohydantoin class. It features a five-membered imidazolidinone ring with a thioxo group at position 2 and a benzyl substituent at position 1, distinguishing it from structurally related hydantoins and 2-thioxoimidazolidin-4-ones with alternative substitution patterns.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
CAS No. 90915-07-4
Cat. No. B3361026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-
CAS90915-07-4
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=S)N1CC2=CC=CC=C2
InChIInChI=1S/C10H10N2OS/c13-9-7-12(10(14)11-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14)
InChIKeySALZXYUJJZVVFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Scientific Selection Guide for 1-(Phenylmethyl)-2-thioxo-4-imidazolidinone (CAS 90915-07-4) as a Thiohydantoin Core Scaffold


1-(Phenylmethyl)-2-thioxo-4-imidazolidinone (CAS 90915-07-4), also known as 1-benzyl-2-thioxoimidazolidin-4-one, is a heterocyclic compound belonging to the 2-thiohydantoin class [1]. It features a five-membered imidazolidinone ring with a thioxo group at position 2 and a benzyl substituent at position 1, distinguishing it from structurally related hydantoins and 2-thioxoimidazolidin-4-ones with alternative substitution patterns [1]. As a core scaffold, its chemical properties—including a molecular weight of 206.27 g/mol, an XLogP3-AA value of 1.2, and one hydrogen bond donor—make it a versatile starting material for the synthesis of more complex, biologically active derivatives in medicinal chemistry and agrochemical research [1].

Why Simple 2-Thiohydantoin Substitution with 1-(Phenylmethyl)-2-thioxo-4-imidazolidinone (CAS 90915-07-4) Can Lead to Drastically Different Biological Outcomes


In the 2-thiohydantoin class, substitution at the N3 position is a critical determinant of biological activity, and generic substitution without experimental validation can lead to a complete loss of function. A structure-activity relationship (SAR) study on anti-Trypanosoma brucei agents demonstrated that while the 1-benzyl-3-(4-methoxy-3-chlorophenyl) derivative (Compound 1) exhibited an EC50 of 346 nM, the corresponding unsubstituted N3-phenyl analog (Compound 16, R1=H, R2=H) was inactive with an EC50 >10,000 nM [1]. This >28-fold difference in potency underscores that the 1-(phenylmethyl)-2-thioxo-4-imidazolidinone core, when used as an unadorned scaffold or with different N3-substituents, cannot be interchanged with its more potent, aryl-substituted analogs without significant, and often detrimental, effects on biological activity.

Quantitative Evidence of Differentiation for 1-(Phenylmethyl)-2-thioxo-4-imidazolidinone (CAS 90915-07-4) Versus Key Analogs


Differential Antitrypanosomal Activity: Unsubstituted N3-Phenyl vs. 3-Chloro-4-methoxyphenyl Analogs

The antitrypanosomal activity of 2-thiohydantoin derivatives is highly dependent on the N3-aryl substitution pattern. The 1-benzyl-3-(4-methoxy-3-chlorophenyl)-2-thiohydantoin (Compound 1) is a potent inhibitor of T. brucei growth, while the analog with an unsubstituted N3-phenyl ring (Compound 16, R1=H, R2=H) is completely inactive. This demonstrates that the core scaffold 1-(phenylmethyl)-2-thioxo-4-imidazolidinone, when unsubstituted at N3, does not possess the intrinsic antitrypanosomal activity of its substituted derivatives [1].

Antiparasitic Trypanosoma brucei SAR

Differential Antifungal Activity of 3-Benzyl-Bis-Thiohydantoin Derivative vs. Core Scaffold

Derivatization of the 1-(phenylmethyl)-2-thioxo-4-imidazolidinone core into a bis-thiohydantoin structure can confer potent antifungal activity. (5Z,5′Z)-5,5′-(1,4-Phenylenebis(methanylylidene))bis(3-benzyl-2-thioxoimidazolidin-4-one) (Compound 4b) exhibited good fungicidal activity against Fusarium oxysporum, a significant plant pathogen [1]. In contrast, the parent scaffold 1-(phenylmethyl)-2-thioxo-4-imidazolidinone, when not elaborated into this specific bis-thiohydantoin, is not associated with this level of antifungal potency, highlighting the importance of the dimeric structure and the 5-arylidene substitution for this activity.

Antifungal Fusarium oxysporum SAR

Synthetic Accessibility and Physicochemical Properties as a Building Block

1-(Phenylmethyl)-2-thioxo-4-imidazolidinone is commercially available and has well-defined physicochemical properties that facilitate its use in synthetic workflows. Its molecular weight (206.27 g/mol), XLogP3-AA (1.2), and single hydrogen bond donor make it amenable to further derivatization via alkylation, acylation, or condensation reactions [1]. Unlike more complex, pre-functionalized 2-thiohydantoin analogs, this compound offers a clean slate for introducing diverse chemical modifications at the N3, C5, and sulfur positions, providing greater synthetic control for medicinal chemists [2].

Synthetic Chemistry Building Block Physicochemical Properties

Defined Research Applications for 1-(Phenylmethyl)-2-thioxo-4-imidazolidinone (CAS 90915-07-4) Based on Quantitative Evidence


Synthesis of Antiparasitic Compound Libraries via N3-Arylation

As demonstrated by the SAR study on 1-benzyl-3-aryl-2-thiohydantoins, the core scaffold is an ideal starting material for generating focused libraries of antiparasitic agents. By introducing diverse aryl groups at the N3 position, researchers can systematically explore the chemical space required for potent inhibition of Trypanosoma brucei growth [1]. The unsubstituted core serves as a negative control and a synthetic entry point for hit-to-lead optimization campaigns.

Generation of Bis-Thiohydantoin Derivatives for Antifungal Screening

The reported antifungal activity of (5Z,5′Z)-5,5′-(1,4-Phenylenebis(methanylylidene))bis(3-benzyl-2-thioxoimidazolidin-4-one) (Compound 4b) against Fusarium oxysporum validates the use of 1-(phenylmethyl)-2-thioxo-4-imidazolidinone as a monomer for constructing dimeric thiohydantoin structures [2]. This application scenario is directly relevant for agricultural and medicinal chemistry groups seeking novel antifungal leads.

Development of Kinase and Enzyme Inhibitors via C5-Derivatization

The 2-thioxoimidazolidin-4-one scaffold is a recognized pharmacophore in kinase inhibitor design. While direct data for this specific compound is limited, its use as a precursor for C5-arylidene or C5-alkyl derivatives is well-established in the literature. The availability of the unsubstituted core allows for the introduction of diverse pharmacophoric elements at the C5 position, enabling the exploration of structure-activity relationships for targets such as EGFR, CDK2, VEGFR-2, and c-Met, for which other 2-thioxoimidazolidin-4-one derivatives have shown inhibitory activity [3].

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